Broxaterol
Übersicht
Beschreibung
Broxaterol is a β2 adrenoreceptor agonist . It belongs to a class of drugs that affect the smooth muscle receptors in the body, often used for respiratory diseases that respond to this type of treatment .
Synthesis Analysis
The synthesis of isoxazole derivatives, which include Broxaterol, has been achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The process involves the use of 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .Molecular Structure Analysis
Broxaterol has a molecular formula of C9H15BrN2O2 . Its molecular structure includes a bromine atom, an isoxazole ring, and a tert-butylamino group .Physical And Chemical Properties Analysis
Broxaterol has a molar mass of 263.135 g·mol−1 . More detailed physical and chemical properties specific to Broxaterol were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application in Pharmacology and Pneumology
Broxaterol hydrochloride is a potent and selective β2-agonist . It was synthesized to evaluate the effectiveness of the isoxazole ring in replacing the catechol moiety of β-adrenergic compounds .
Method of Application
In vitro studies were conducted to confirm the β2-agonist profile of broxaterol . It showed a marked bronchodilating activity in different experimental models .
Results or Outcomes
Besides its direct effect in relaxing bronchial smooth muscle, broxaterol was also very effective in inhibiting asthmogenic mediator release both in vitro and in vivo . The preclinical studies demonstrated that the similar potency observed in vitro for both broxaterol and salbutamol resulted in a higher effectiveness of broxaterol with respect to salbutamol, when the compounds were given by oral route .
Application in Bronchial Hyperresponsiveness
Broxaterol has been used in the treatment of bronchial hyperresponsiveness .
Method of Application
Broxaterol was administered orally at a dose of 0.5 mg .
Results or Outcomes
Broxaterol provided a significantly greater protection against exercise-induced bronchospasm than 0.02 mg of clenbuterol and a placebo .
Application in Comparative Pharmacology
Broxaterol has been compared to Salbutamol, another β2-Adrenoceptor agonist .
Method of Application
Two double-blind, double-dummy, randomized, crossover studies were performed in 8 asthmatic patients to evaluate β2-adrenoceptor selectivity and potency of broxaterol compared to salbutamol .
Results or Outcomes
The studies found that broxaterol was more effective than salbutamol after 3 months follow-up, showing absence of tachyphylaxis .
Application in Long-term Clinical Evaluation
Broxaterol has been used in long-term clinical evaluations .
Method of Application
Broxaterol was administered by metered dose inhaler .
Results or Outcomes
In long-term clinical evaluation, broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with broxaterol were tremor, nervousness and palpitations .
Application in Comparative Pharmacology
Broxaterol has been compared to Salbutamol in asthmatic patients .
Method of Application
A study was conducted with cumulatively increasing doses (total dose broxaterol 1.675 mg and salbutamol 26 mg) by oral route .
Application in Bronchial Hyperresponsiveness
Broxaterol has been assessed in several double-blind randomized controlled studies in stable asthmatic patients .
Method of Application
In three cross-over studies, broxaterol (400 μg by metered dose inhaler) has been shown to significantly reduce methacholine responsiveness 30, 60 and 120 min after dosing .
Results or Outcomes
Broxaterol 0.5 mg by oral route provided a significant greater protection against the exercise-induced bronchospasm than 0.02 mg of clenbuterol and a placebo . Also in children, broxaterol 0.25 mg as nebulizer solution significantly prevented exercise-induced bronchospasm versus placebo, and this effect was seen to be associated with an improvement in maximal working capacity .
Safety And Hazards
In long-term clinical evaluation, Broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with Broxaterol were tremor, nervousness, and palpitations .
Eigenschaften
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRBWHCVRGURBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76596-58-2 (mono-hydrochloride) | |
Record name | Broxaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20868402 | |
Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broxaterol | |
CAS RN |
76596-57-1 | |
Record name | Broxaterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76596-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXATEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.